

# An In-depth Technical Guide to the Structure and Properties of Trielaidin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies related to **trielaidin**. The information is intended to support research and development activities where this triglyceride is of interest.

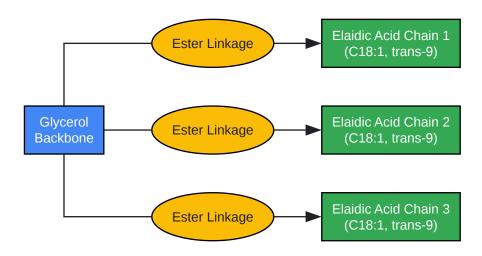
## **Core Molecular Information**

**Trielaidin** is a triglyceride, which is a type of lipid molecule. It is an ester derived from a glycerol backbone and three units of elaidic acid, a monounsaturated trans-fatty acid.

- Molecular Formula: C<sub>57</sub>H<sub>104</sub>O<sub>6</sub>[1][2][3][4][5]
- Systematic IUPAC Name: 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate
- Common Synonyms: Glyceryl trielaidate, Trielaidoylglycerol, Glycerol elaidate, 1,2,3-Tri(trans-9-octadecenoyl) glycerol
- CAS Number: 537-39-3

The structure consists of a central glycerol molecule esterified at each of its three hydroxyl groups with a molecule of elaidic acid. The "(E)" or "trans" configuration of the double bond at the 9th carbon position of the fatty acid chains is a defining characteristic of **trielaidin**, distinguishing it from its cis-isomer, triolein.





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Figure 1: Structural components of the Trielaidin molecule.

## **Physicochemical Data**

The quantitative properties of **trielaidin** are summarized in the table below. These values are critical for designing purification strategies, formulation development, and analytical methods.

Property	Value	Reference(s)
Molecular Weight	885.4 g/mol	
Exact Mass	884.78329103 Da	_
Appearance	White to almost white powder or crystal	
Melting Point	41 - 44 °C	-
Boiling Point	818.7 °C at 760 mmHg	-
Density	~0.921 g/cm³	-
Solubility	Soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol.	<del>-</del>
Storage Temperature	≤ -10 °C	-

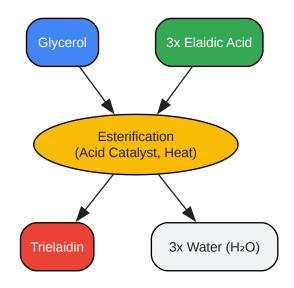


## **Experimental Protocols**

The identification, quantification, and structural elucidation of **trielaidin** rely on established analytical techniques in lipid chemistry. Below are detailed methodologies for key experimental approaches.

## **Synthesis: Esterification of Glycerol**

The synthesis of **trielaidin** is typically achieved via the esterification of glycerol with elaidic acid.



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**Figure 2:** Synthesis of **Trielaidin** via esterification.

#### Protocol:

- Reactant Preparation: A precise molar ratio of glycerol to elaidic acid (typically 1:3.3, with a slight excess of the fatty acid to drive the reaction to completion) is established.
- Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.
- Reaction Conditions: The mixture is heated, often under vacuum and with inert gas (e.g., nitrogen) sparging, to facilitate the removal of water, a byproduct of the reaction.
   Temperatures are typically maintained in the range of 110-150°C.



- Monitoring: The reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or by measuring the acid value of the mixture to determine the consumption of free fatty acids.
- Purification: Upon completion, the crude product is purified. This involves neutralizing the
  catalyst, washing with brine to remove water-soluble impurities, and drying the organic
  phase. Final purification is often achieved by column chromatography on silica gel to
  separate the desired triglyceride from mono- and diglycerides and excess fatty acids.

## Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the separation and quantification of triglycerides. The separation is based on the molecule's partition number (PN), which relates to both the chain length and the degree of unsaturation of the fatty acyl chains.

#### Protocol:

- Sample Preparation: A stock solution of the lipid sample containing trielaidin is prepared in a suitable solvent like dichloromethane or chloroform at a concentration of approximately 5-10 mg/mL.
- Chromatographic System:
  - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
  - Mobile Phase: A gradient elution is typically employed. A common system involves a binary gradient of acetonitrile (Solvent A) and a stronger solvent like acetone or isopropanol (Solvent B).
  - Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS)
     is preferred as triglycerides lack a strong UV chromophore.
- Gradient Elution Program: An example gradient could be: 0-50 min, 0% to 35% B; 50-70 min, hold at 35% B; 70-145 min, 35% to 80% B. The program must be optimized based on the specific column and solvent system.



- Injection and Analysis: 5-20 μL of the sample is injected. The column temperature is maintained, for instance, at 30°C.
- Quantification: Peak areas are integrated and quantified against a calibration curve generated from a pure trielaidin standard.

## Structural Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

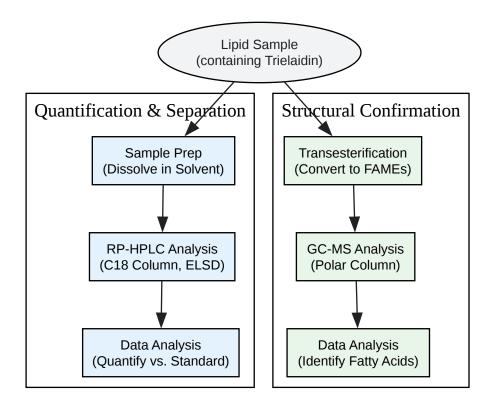
To confirm the fatty acid composition of **trielaidin**, the triglyceride is first converted to its fatty acid methyl esters (FAMEs) before analysis.

#### Protocol:

- Transesterification: The trielaidin sample is transesterified to FAMEs. This is achieved by reacting the lipid with methanolic HCl or BF₃-methanol at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours).
- Extraction: After the reaction, the FAMEs are extracted into an organic solvent like hexane.

  The organic layer is washed and dried prior to injection.
- GC-MS System:
  - Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is used to separate FAMEs based on chain length and degree/geometry of unsaturation.
  - Carrier Gas: Helium is used as the carrier gas.
  - Temperature Program: A typical oven program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.
- Analysis: The retention time of the resulting methyl elaidate peak is compared to that of a known standard. The mass spectrum, obtained by electron ionization (EI), will show a characteristic fragmentation pattern for the C18:1 FAME, confirming its identity.





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Figure 3: General analytical workflow for Trielaidin.

This guide serves as a foundational resource for professionals engaged in the study and application of **trielaidin**, providing essential data and methodologies to facilitate further research and development.

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